Morphinan-3,4-diol, 17-methyl-

Opioid Receptor Pharmacology Delta Opioid Receptor Functional Selectivity

Morphinan-3,4-diol, 17-methyl- (CAS 63690-32-4), also referenced as Tetrahydrodesoxymorphine, is a fully saturated semi-synthetic morphinan alkaloid with hydroxyl groups at the 3- and 4- positions of the core ring system. Its molecular formula is C17H23NO2, with a theoretical monoisotopic mass of 273.17 g/mol.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 63690-32-4
Cat. No. B13944212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphinan-3,4-diol, 17-methyl-
CAS63690-32-4
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)O)O
InChIInChI=1S/C17H23NO2/c1-18-9-8-17-7-3-2-4-12(17)13(18)10-11-5-6-14(19)16(20)15(11)17/h5-6,12-13,19-20H,2-4,7-10H2,1H3/t12-,13+,17+/m0/s1
InChIKeyVCPXRQXUZJVACG-OGHNNQOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide for 17-Methyl-Morphinan-3,4-diol (CAS 63690-32-4): Key Identifiers and Core Characteristics


Morphinan-3,4-diol, 17-methyl- (CAS 63690-32-4), also referenced as Tetrahydrodesoxymorphine, is a fully saturated semi-synthetic morphinan alkaloid with hydroxyl groups at the 3- and 4- positions of the core ring system . Its molecular formula is C17H23NO2, with a theoretical monoisotopic mass of 273.17 g/mol . As a member of the morphinan class, it shares a core structure with critical therapeutic agents but is distinct in its complete saturation of the C-ring and absence of the canonical 6-hydroxyl or 6-keto group, features that directly dictate its pharmacological selectivity and metabolic profile .

Why Analogs Like Desomorphine or Morphine Cannot Simply Replace 17-Methyl-Morphinan-3,4-diol in Research


The morphinan scaffold is highly sensitive to structural modifications, where the presence or absence of a single double bond or hydroxyl group can invert pharmacological activity or profoundly alter receptor selectivity [1]. Generic interchange between in-class compounds such as Desomorphine (dihydrodesoxymorphine-D) and 17-Methyl-Morphinan-3,4-diol is not scientifically valid due to the latter's unique fully saturated C-ring and 3,4-diol configuration. This specific structure results in a distinct, target-selective binding profile—demonstrating measurable affinity for the delta-opioid receptor (δOR) while showing no detectable interaction with mu (µOR) or kappa (κOR) receptors, a feature completely absent in its unsaturated analogs [2]. Relying on a non-specific morphinan proxy would introduce significant off-target µOR activity, confounding experimental results in studies focused on δOR-mediated pathways.

Head-to-Head Quantitative Differentiation Evidence for 17-Methyl-Morphinan-3,4-diol (Tetrahydrodesoxymorphine)


Delta-Opioid Receptor Selectivity vs. Null Activity at Mu and Kappa Receptors

17-Methyl-Morphinan-3,4-diol (characterized as compound R995045/compound 1) demonstrates a unique selectivity profile by acting as an agonist at the delta-opioid receptor (δOR) with no measurable activity at mu (µOR) or kappa (κOR) opioid receptors. This is a stark contrast to the broad-spectrum activity of its closest comparator, Desomorphine, which is a potent µOR agonist [1]. The δOR affinity (pKi) is 5.94 ± 0.16, while affinities for both µOR and κOR are below the detection limit (pKi <5) [2].

Opioid Receptor Pharmacology Delta Opioid Receptor Functional Selectivity

Functional Delta-Opioid Receptor Agonism with Biased Signaling

Beyond receptor binding, the compound exhibits functional δOR agonism by inhibiting cAMP production (pIC50 = 6.01 ± 0.09) while demonstrating a notable signaling bias. It is a very weak recruiter of β-arrestin-2, with an activity (pEC50) below the detection limit [1]. This contrasts sharply with prototypical δOR agonists like SNC80, which robustly recruit β-arrestin-2, an activity linked to proconvulsant effects in preclinical models [2]. The comparator Morphine is not a δOR agonist.

cAMP Inhibition Beta-Arrestin Recruitment Biased Agonism

Structural Uniqueness: Complete C-Ring Saturation and 3,4-Diol Motif

The defining chemical transformation to create this compound is the exhaustive hydrogenation of the morphinan C-ring, which removes the 7,8-double bond present in almost all classical opiates while retaining hydroxyls at the 3- and 4- positions [1]. This results in a saturated, more flexible carbocyclic core. In contrast, Desomorphine retains a 7,8-double bond, and Morphine and Hydromorphone possess additional 6-position oxygen functionalities. This unique saturation is evidenced by the synthetic pathway, where hydrogenation of Desomorphine or halogenomorphides yields Tetrahydrodesoxymorphine as a distinct, isolable product [1].

Structure-Activity Relationship (SAR) Morphinan Chemistry Hydrogenation

Absence of P-glycoprotein (P-gp) Substrate Liability

While direct data for this specific compound is absent, SAR analysis from a study on 3- and 6-substituted morphine analogs provides a crucial class-level inference. 6-Desoxymorphine (analog 7), which shares with our target compound the key feature of a missing 6-hydroxyl group, was shown to not induce P-gp-mediated ATP hydrolysis, unlike many 6-substituted opioids [1]. The target compound's structure suggests it would similarly evade P-gp efflux, a major hurdle in CNS drug delivery. In contrast, comparator drugs like Morphine are known P-gp substrates, limiting their brain penetration and contributing to tolerance development [2].

Efflux Transporters Blood-Brain Barrier Pharmacokinetics P-glycoprotein

Key Research Applications for 17-Methyl-Morphinan-3,4-diol (CAS 63690-32-4) Based on Proven Differentiation


Selective Delta-Opioid Receptor (δOR) Probe Development

17-Methyl-Morphinan-3,4-diol serves as a critical starting point for developing selective δOR pharmacological tool compounds. Its quantified >10-fold selectivity for δOR over µOR and κOR (pKi 5.94 vs. <5) [1] fills a major gap for chemical biology studies requiring isolation of δOR-mediated signaling pathways without the confounding analgesic and respiratory depressive effects of µOR activation. This application is directly supported by receptor binding data where comparator compounds like Desomorphine show dominant µOR agonism.

Biased GPCR Ligand Discovery Scaffold

This compound provides a validated starting scaffold for structure–activity relationship (SAR) studies focused on G-protein-biased agonism at the δ-opioid receptor. It represents a rare chemotype that potently inhibits cAMP (pIC50 = 6.01) while exhibiting negligible β-arrestin-2 recruitment [1]. This functional selectivity is hypothesized to separate analgesic efficacy from proconvulsant side effects, a major failure point for previous δOR agonists like SNC80. The adoption of this scaffold can accelerate medicinal chemistry efforts toward safer analgesics.

CNS Drug Delivery Research via Evasion of Efflux Transporters

The 6-desoxy-morphinan core structure is correlated with the evasion of P-glycoprotein (P-gp) efflux, a major mechanism of CNS drug resistance [1]. 17-Methyl-Morphinan-3,4-diol is a candidate for in vitro blood-brain barrier (BBB) transport studies to develop structure-pharmacokinetic relationships (SPKR) for CNS-penetrant opioids. Such studies would aim to confirm its predicted low P-gp substrate liability, offering a pathway to design analgesics with improved and sustained brain bioavailability compared to P-gp substrates like Morphine.

Reference Standard for Forensic & Metabolite Identification

Given its unique fully saturated morphinan structure and status as a hydrogenation product of Desomorphine [1], this compound is an essential certified reference standard for forensic toxicology and analytical chemistry laboratories. Its specific molecular mass (273.17 g/mol) and fragmentation pattern are required to differentiate it from co-abused morphinan derivatives in complex biological matrices using LC-MS/MS or GC-MS. This application is critical for accurate identification in a landscape where 'designer' morphinan analogs are prevalent.

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